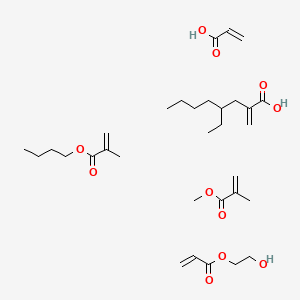
Butyl 2-methylprop-2-enoate;4-ethyl-2-methylideneoctanoic acid;2-hydroxyethyl prop-2-enoate;methyl 2-methylprop-2-enoate;prop-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propenoic acid, 2-methyl-, butyl ester, polymer with 2-ethylhexyl 2-propenoate, 2-hydroxyethyl 2-propenoate, methyl 2-methyl-2-propenoate and 2-propenoic acid is a complex polymer used in various industrial applications. This compound is part of the acrylate family, known for its versatility and wide range of uses in coatings, adhesives, and sealants .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this polymer involves the polymerization of its monomeric components: 2-Propenoic acid, 2-methyl-, butyl ester, 2-ethylhexyl 2-propenoate, 2-hydroxyethyl 2-propenoate, methyl 2-methyl-2-propenoate, and 2-propenoic acid. The polymerization process typically employs free radical initiators under controlled temperature and pressure conditions to ensure the desired molecular weight and polymer structure .
Industrial Production Methods
Industrial production of this polymer involves large-scale polymerization reactors where the monomers are mixed in specific ratios. The reaction is initiated using free radical initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction conditions, including temperature, pressure, and reaction time, are carefully controlled to achieve high yield and consistent polymer properties .
Chemical Reactions Analysis
Types of Reactions
This polymer can undergo various chemical reactions, including:
Oxidation: The polymer can be oxidized under specific conditions, leading to changes in its physical properties.
Reduction: Reduction reactions can modify the polymer’s functional groups, affecting its reactivity and application.
Substitution: The polymer can undergo substitution reactions where functional groups are replaced with other groups, altering its characteristics.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and reaction time, are optimized based on the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols. Substitution reactions can introduce new functional groups, enhancing the polymer’s properties .
Scientific Research Applications
This polymer has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for synthesizing other complex polymers and materials.
Biology: Employed in the development of biocompatible materials for medical devices and drug delivery systems.
Medicine: Utilized in the formulation of hydrogels and other materials for tissue engineering and regenerative medicine.
Mechanism of Action
The mechanism of action of this polymer involves its interaction with various molecular targets and pathways. In biological applications, the polymer can interact with cellular components, promoting cell adhesion and proliferation. In industrial applications, the polymer’s mechanical properties and chemical resistance are attributed to its molecular structure and the presence of specific functional groups .
Comparison with Similar Compounds
Similar Compounds
Poly(methyl 2-methylpropenoate):
Polyacrylic acid: A simpler acrylate polymer used in various applications, including superabsorbent materials.
Uniqueness
The uniqueness of 2-Propenoic acid, 2-methyl-, butyl ester, polymer with 2-ethylhexyl 2-propenoate, 2-hydroxyethyl 2-propenoate, methyl 2-methyl-2-propenoate and 2-propenoic acid lies in its combination of monomers, which imparts specific properties such as enhanced flexibility, chemical resistance, and biocompatibility. This makes it suitable for a wide range of applications, from industrial coatings to biomedical devices .
Properties
Molecular Formula |
C32H54O11 |
|---|---|
Molecular Weight |
614.8 g/mol |
IUPAC Name |
butyl 2-methylprop-2-enoate;4-ethyl-2-methylideneoctanoic acid;2-hydroxyethyl prop-2-enoate;methyl 2-methylprop-2-enoate;prop-2-enoic acid |
InChI |
InChI=1S/C11H20O2.C8H14O2.C5H8O3.C5H8O2.C3H4O2/c1-4-6-7-10(5-2)8-9(3)11(12)13;1-4-5-6-10-8(9)7(2)3;1-2-5(7)8-4-3-6;1-4(2)5(6)7-3;1-2-3(4)5/h10H,3-8H2,1-2H3,(H,12,13);2,4-6H2,1,3H3;2,6H,1,3-4H2;1H2,2-3H3;2H,1H2,(H,4,5) |
InChI Key |
YBMJWOUVXCORDZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)CC(=C)C(=O)O.CCCCOC(=O)C(=C)C.CC(=C)C(=O)OC.C=CC(=O)O.C=CC(=O)OCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















